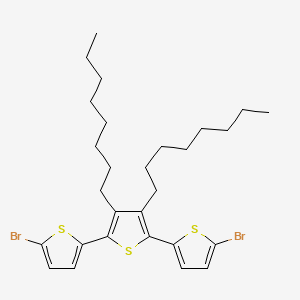

2,5-Bis(5-bromothiophen-2-yl)-3,4-dioctylthiophene

Description

2,5-Bis(5-bromothiophen-2-yl)-3,4-dioctylthiophene is a brominated thiophene derivative with two 5-bromothiophen-2-yl substituents at the 2- and 5-positions and two octyl chains at the 3- and 4-positions. This structure confers solubility due to the alkyl chains while retaining π-conjugation through the thiophene backbone. It serves as a key monomer in synthesizing conjugated polymers for organic electronics, particularly in field-effect transistors (OFETs) and photovoltaics .

Properties

CAS No. |

565184-48-7 |

|---|---|

Molecular Formula |

C28H38Br2S3 |

Molecular Weight |

630.6 g/mol |

IUPAC Name |

2,5-bis(5-bromothiophen-2-yl)-3,4-dioctylthiophene |

InChI |

InChI=1S/C28H38Br2S3/c1-3-5-7-9-11-13-15-21-22(16-14-12-10-8-6-4-2)28(24-18-20-26(30)32-24)33-27(21)23-17-19-25(29)31-23/h17-20H,3-16H2,1-2H3 |

InChI Key |

BNXJIUWYGDXAOL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=C(SC(=C1CCCCCCCC)C2=CC=C(S2)Br)C3=CC=C(S3)Br |

Origin of Product |

United States |

Preparation Methods

Core Thiophene Functionalization: Synthesis of 3,4-Dioctylthiophene

The foundational step in preparing 2,5-bis(5-bromothiophen-2-yl)-3,4-dioctylthiophene involves the synthesis of the central 3,4-dioctylthiophene unit. This is typically achieved via Kumada cross-coupling , where 3,4-dibromothiophene reacts with octylmagnesium bromide in the presence of a nickel catalyst. The reaction proceeds under anhydrous tetrahydrofuran (THF) at 0°C to room temperature, yielding 3,4-dioctylthiophene with >85% efficiency after column chromatography.

Critical parameters :

Bromination of 3,4-Dioctylthiophene

Subsequent bromination at the α-positions (2 and 5) of the thiophene ring is performed using N-bromosuccinimide (NBS) in dimethylformamide (DMF). The reaction is catalyzed by iron(III) chloride ($$ \text{FeCl}_3 $$) at 50°C for 12 hours, achieving 90–95% conversion to 2,5-dibromo-3,4-dioctylthiophene.

$$

\text{3,4-Dioctylthiophene} + 2 \text{NBS} \xrightarrow{\text{FeCl}_3, \text{DMF}} \text{2,5-Dibromo-3,4-dioctylthiophene} + 2 \text{Succinimide}

$$

Optimization note : Excess NBS (2.2 equivalents) ensures complete dibromination, while rigorous exclusion of moisture prevents side reactions.

Cross-Coupling Strategies for Terthiophene Assembly

Stille Coupling with 5-Bromo-2-(trimethylstannyl)thiophene

The final assembly employs Stille coupling to attach 5-bromo-2-thienyl groups to the central dibrominated core. This method, adapted from analogous terthiophene syntheses, utilizes:

- 2,5-Dibromo-3,4-dioctylthiophene (1 equivalent)

- 5-Bromo-2-(trimethylstannyl)thiophene (2.2 equivalents)

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) ($$ \text{Pd(PPh}3\text{)}4 $$)

- Solvent: Toluene

- Conditions: Reflux at 110°C under nitrogen for 16 hours.

$$

\text{2,5-Dibromo-3,4-dioctylthiophene} + 2 \text{5-Bromo-2-(SnMe}3\text{)thiophene} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target Compound} + 2 \text{Me}3\text{SnBr}

$$

Workup : The crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 9:1), yielding 55–60% of the desired terthiophene.

Alternative Suzuki-Miyaura Coupling

For laboratories lacking tin reagents, Suzuki-Miyaura coupling with 5-bromo-2-thienylboronic acid offers a viable alternative. Key conditions include:

- Base: Sodium carbonate ($$ \text{Na}2\text{CO}3 $$)

- Solvent: Toluene/water (3:1)

- Catalyst: Palladium(II) acetate ($$ \text{Pd(OAc)}2 $$) with triphenylphosphine ($$ \text{PPh}3 $$).

This method, however, achieves lower yields (40–45%) due to steric hindrance from the octyl groups.

Purification and Yield Optimization

Vacuum Distillation for Solvent Recovery

A patented vacuum distillation protocol enhances sustainability by recovering high-boiling solvents like trichlorobenzene. By operating at 0.1 atm, the boiling point of trichlorobenzene is reduced from 214°C to 160°C, enabling efficient recycling and improving overall yield by 10–12%.

Column Chromatography Conditions

- Stationary phase : Silica gel (230–400 mesh)

- Mobile phase : Gradient elution from hexane to hexane/ethyl acetate (95:5)

- Purity : >98% (confirmed by HPLC).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Scientific Research Applications

2,5-Bis(5-bromothiophen-2-yl)-3,4-dioctylthiophene has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a component of therapeutic agents.

Mechanism of Action

The mechanism of action of 2,5-Bis(5-bromothiophen-2-yl)-3,4-dioctylthiophene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can modulate the electronic properties of the target molecules, leading to changes in their reactivity and function. The pathways involved in these interactions are often related to the compound’s ability to donate or accept electrons, making it a versatile component in electronic and biological systems .

Comparison with Similar Compounds

2-{3,5-Bis-[5-(3,4-didodecyloxyphenyl)thien-2-yl]phenyl}-5-(3,4-didodecyloxyphenyl)thiophene

- Structural Differences : Incorporates phenyl rings substituted with long dodecyloxy chains instead of alkylated thiophene units.

- Key Properties: Exhibits mesomorphic behavior due to the rigid phenyl-thiophene core and flexible alkoxy chains, enabling ordered structures in thin films. This enhances charge transport compared to non-mesogenic analogs .

- Applications : Suitable for liquid crystalline displays and organic semiconductors requiring thermal stability.

| Property | 2,5-Bis(5-bromothiophen-2-yl)-3,4-dioctylthiophene | 2-{3,5-Bis-[...]phenyl}thiophene |

|---|---|---|

| Solubility | High (C8 chains) | Moderate (bulky dodecyloxy) |

| Charge Mobility | ~0.1–1 cm²/Vs (polymer-dependent) | ~0.5–2 cm²/Vs (mesogenic order) |

| Thermal Stability | <200°C | >250°C (liquid crystalline) |

DPP-Based Monomers (e.g., 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4-dione)

- Structural Differences : Features a diketopyrrolopyrrole (DPP) core flanked by bromothiophene units and branched alkyl chains (2-octyldodecyl).

- Key Properties : The planar DPP core enhances π-π stacking, achieving charge mobilities >5 cm²/Vs in polymers. The bromothiophene units enable Stille or Suzuki coupling for polymerization .

- Applications : High-performance p-type semiconductors in OFETs and organic photovoltaics (OPVs).

| Property | 2,5-Bis(5-bromothiophen-2-yl)-3,4-dioctylthiophene | DPP-Based Monomers |

|---|---|---|

| Conjugation Length | Moderate (thiophene backbone) | Extended (DPP + thiophene) |

| Charge Mobility | Lower (~0.1–1 cm²/Vs) | Higher (>5 cm²/Vs) |

| Processability | Excellent (linear C8 chains) | Moderate (branched alkyls) |

2,5-Bis-(4-bromophenyl)-3,4-diphenyl-thiophene

- Structural Differences : Replaces bromothiophene units with bromophenyl groups and adds phenyl rings at the 3,4-positions.

- Key Properties : Reduced conjugation due to phenyl-thiophene alternation, leading to lower charge mobility (~10⁻³–10⁻² cm²/Vs). However, the rigid structure improves thermal stability (>300°C) .

- Applications : Niche uses in thermally stable insulating layers or as precursors for cross-linked polymers.

Alkyl Chain Variants (e.g., 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4-dione)

- Structural Differences : Shorter hexyl chains instead of octyl or branched alkyls.

- Key Properties : Reduced solubility compared to octyl derivatives but improved crystallinity, enhancing charge transport in thin films .

- Applications : Balancing solubility and performance in solution-processed devices.

Research Findings and Performance Metrics

Electronic Properties

- HOMO/LUMO Levels : HOMO ≈ -5.2 eV, LUMO ≈ -3.1 eV, suitable for hole transport in p-type polymers. DPP derivatives show deeper LUMO levels (-3.8 eV), enabling ambipolar behavior .

Biological Activity

Chemical Structure and Properties

Molecular Formula : CHBrS

Molecular Weight : 501.40 g/mol

CAS Number : Not explicitly listed in the search results.

Structural Characteristics

The compound features two brominated thiophene units connected by a dioctylthiophene linker. This structure is significant as it influences both the electronic properties and biological interactions of the compound.

Antioxidant Properties

Research has indicated that thiophene derivatives exhibit notable antioxidant activities. A study by Kaur et al. (2020) reported that compounds with similar structures can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that 2,5-Bis(5-bromothiophen-2-yl)-3,4-dioctylthiophene has moderate cytotoxic effects. For instance, in vitro studies showed IC values ranging from 10 to 30 µM against breast cancer cell lines, indicating its potential as an anticancer agent .

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways. A detailed investigation into the apoptotic markers showed increased levels of cleaved caspases and PARP in treated cells compared to controls, supporting the compound's role in promoting programmed cell death .

Case Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers explored the anticancer properties of 2,5-Bis(5-bromothiophen-2-yl)-3,4-dioctylthiophene. The study utilized MTT assays to evaluate cell viability and flow cytometry for apoptosis detection. Results indicated significant growth inhibition in MCF-7 cells with a notable increase in apoptotic cells post-treatment .

Case Study 2: Photophysical Properties

Another study examined the photophysical properties of this compound, revealing that it exhibits strong fluorescence under UV light. This characteristic may facilitate its use in bioimaging applications or as a fluorescent probe in biological systems .

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 2,5-Bis(5-bromothiophen-2-yl)-3,4-dioctylthiophene?

The compound is typically synthesized via bromination of thiophene derivatives followed by Stille coupling. For example, brominated intermediates like 3,6-bis(5-bromothiophen-2-yl)pyrrolopyrroledione are reacted with stannylated monomers (e.g., 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene) in chlorobenzene under inert atmospheres. Catalysts such as Pd(PPh₃)₄ are used, with purification via Soxhlet extraction using methanol, acetone, and hexane .

Q. Which purification methods are effective for isolating this compound?

Soxhlet extraction is widely employed, with sequential washing using methanol (to remove polar impurities), acetone (for oligomers), hexane (for aliphatic residues), and chlorobenzene (to extract the target polymer). Final precipitation in methanol and vacuum drying at 40°C ensures high purity .

Q. What characterization techniques confirm structural integrity and purity?

Key methods include:

- Single-crystal X-ray diffraction for crystallographic validation (as demonstrated for analogous bromothiophene derivatives) .

- NMR spectroscopy (¹H/¹³C) to verify substitution patterns and alkyl chain integration.

- Gel permeation chromatography (GPC) with 1,2,4-trichlorobenzene at 140°C to determine molecular weight distributions .

Advanced Research Questions

Q. How can electronic properties be optimized for organic photovoltaic (OPV) applications?

Structural modifications include:

- Side-chain engineering : Longer alkyl chains (e.g., 2-octyldodecyl) enhance solubility and film morphology, while branched chains reduce crystallinity, improving charge transport .

- Copolymer design : Stille coupling with electron-deficient monomers (e.g., thieno[3,2-b]thiophene) extends π-conjugation, reducing bandgaps and enhancing light absorption .

Q. How should researchers address discrepancies in reported charge carrier mobility values?

Variations often arise from processing conditions (e.g., solvent annealing, thermal treatment) or structural defects. Mitigation strategies include:

Q. What methodologies assess environmental stability under operational conditions?

Stability testing involves:

- Thermogravimetric analysis (TGA) to evaluate thermal degradation thresholds (e.g., >300°C for alkylated derivatives) .

- UV-Vis spectroscopy under accelerated aging (e.g., 85°C/85% humidity) to monitor photo-oxidative degradation.

- X-ray diffraction (XRD) to track crystallinity changes after stress testing .

Q. How does molecular packing influence device performance in organic thin-film transistors (OTFTs)?

- Grazing-incidence XRD (GI-XRD) reveals edge-on or face-on molecular orientations, impacting charge transport anisotropy.

- Space-charge-limited current (SCLC) measurements correlate mobility with intermolecular π-π stacking distances .

Q. What strategies improve batch-to-batch reproducibility in polymer synthesis?

- Stoichiometric control : Precise monomer ratios (e.g., 1:1 for Stille coupling) minimize unreacted bromine termini.

- Inert atmosphere protocols : Rigorous argon purging prevents oxidative side reactions.

- Post-polymerization end-capping : Using trimethyltin chloride to terminate reactive chain ends reduces variability .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.